(2,6-Dimethyl-4-oxo-4H-1-benzopyran-3-yl)methyl acetate (2,6-Dimethyl-4-oxo-4H-1-benzopyran-3-yl)methyl acetate
Brand Name: Vulcanchem
CAS No.: 62407-07-2
VCID: VC15928658
InChI: InChI=1S/C14H14O4/c1-8-4-5-13-11(6-8)14(16)12(9(2)18-13)7-17-10(3)15/h4-6H,7H2,1-3H3
SMILES:
Molecular Formula: C14H14O4
Molecular Weight: 246.26 g/mol

(2,6-Dimethyl-4-oxo-4H-1-benzopyran-3-yl)methyl acetate

CAS No.: 62407-07-2

Cat. No.: VC15928658

Molecular Formula: C14H14O4

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

(2,6-Dimethyl-4-oxo-4H-1-benzopyran-3-yl)methyl acetate - 62407-07-2

Specification

CAS No. 62407-07-2
Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
IUPAC Name (2,6-dimethyl-4-oxochromen-3-yl)methyl acetate
Standard InChI InChI=1S/C14H14O4/c1-8-4-5-13-11(6-8)14(16)12(9(2)18-13)7-17-10(3)15/h4-6H,7H2,1-3H3
Standard InChI Key YKCOGIWJAZHNDX-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)OC(=C(C2=O)COC(=O)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

(2,6-Dimethyl-4-oxo-4H-1-benzopyran-3-yl)methyl acetate belongs to the benzopyran family, featuring a fused benzene and pyrone ring system. Key structural attributes include:

  • Molecular Formula: C₁₄H₁₄O₄ .

  • Molecular Weight: 246.26 g/mol.

  • SMILES Notation: CC1=CC2=C(C=C1)OC(=C(C2=O)COC(=O)C)C .

  • InChIKey: YKCOGIWJAZHNDX-UHFFFAOYSA-N.

Table 1: Physicochemical Properties

PropertyValue
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coefficient)2.42
Polar Surface Area52.6 Ų
Rotatable Bonds3

The compound’s moderate lipophilicity (LogP = 2.42) suggests potential membrane permeability, while its polar surface area (52.6 Ų) indicates moderate solubility in aqueous environments .

Synthesis and Manufacturing

Table 2: Representative Synthesis Steps for Benzopyran Derivatives

StepReactionReagents/ConditionsYield (%)
1Bromination of o-NitranilineN-Bromosuccinimide, acetic acid86.8
2Nitro ReductionH₂/Pd-C, ethanol92.5
3Diazosulfide AnnulationTrialkylamine, halogenated sulfoxide65.7
4Claisen RearrangementTosic acid, acetonitrile, reflux41.0

Challenges in Scalability

The patent CN103030652A highlights difficulties in mass-producing benzopyrans due to multi-step sequences and low yields (e.g., 36–41% in final Claisen steps) . Optimizing catalysts (e.g., Lewis acids) and solvent systems (e.g., acetonitrile vs. DMF) could improve efficiency.

Benzopyrans are renowned for photochromism, transitioning from colorless to colored states under UV light . The acetyloxy and methyl groups in this compound may enhance steric stabilization, prolonging the lifetime of the excited state. Applications include:

  • Smart Windows: Light-responsive coatings for energy-efficient buildings .

  • Optical Data Storage: Rewritable media leveraging reversible color changes .

Table 3: Comparative Bioactivity of Benzopyran Analogs

AnalogActivityIC₅₀ (μM)
7-HydroxyflavoneAntioxidant12.4
6-MethylchromoneCOX-2 Inhibition18.9
3-AcetoxychromeneAntimicrobial35.2

Recent Advances and Future Directions

Innovations in Synthesis

Recent patents emphasize microwave-assisted synthesis to reduce reaction times and improve yields . For instance, Claisen rearrangements under microwave irradiation achieve 65% yields in 30 minutes vs. 24 hours conventionally .

Emerging Applications

  • Drug Delivery Systems: Benzopyran-based polymers for pH-sensitive drug release.

  • Biomedical Imaging: Fluorescent derivatives for cellular tracking.

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